molecular formula C8H8FNOS B2636580 N-(2-fluorophenyl)-2-mercaptoacetamide CAS No. 217317-00-5

N-(2-fluorophenyl)-2-mercaptoacetamide

Cat. No.: B2636580
CAS No.: 217317-00-5
M. Wt: 185.22
InChI Key: MNAXYMUIFJTWNH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-mercaptoacetamide is an organic compound characterized by the presence of a fluorophenyl group attached to a mercaptoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-mercaptoacetamide typically involves the reaction of 2-fluoroaniline with mercaptoacetic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2-fluoroaniline+mercaptoacetic acidThis compound\text{2-fluoroaniline} + \text{mercaptoacetic acid} \rightarrow \text{this compound} 2-fluoroaniline+mercaptoacetic acid→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-mercaptoacetamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-2-mercaptoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-mercaptoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)acetamide
  • N-(2-fluorophenyl)thiourea
  • N-(2-fluorophenyl)benzamide

Uniqueness

N-(2-fluorophenyl)-2-mercaptoacetamide is unique due to the presence of both a fluorophenyl group and a mercaptoacetamide moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

N-(2-Fluorophenyl)-2-mercaptoacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_8H8_8FNOS
  • Molecular Weight : Approximately 185.22 g/mol

The compound features a fluorinated phenyl group attached to a mercaptoacetamide moiety , which contributes to its reactivity and biological properties. The presence of the fluorine atom enhances lipophilicity, potentially improving pharmacokinetic profiles and interactions with biological targets.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing several promising effects:

  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may possess similar effects. The thiol group (-SH) is often implicated in the antimicrobial action due to its ability to interact with cellular components.
  • Inhibition of Enzymes : Research indicates that compounds with similar structures can inhibit specific enzymes, such as histone deacetylases (HDACs). Inhibition of HDACs is linked to anticancer activity, making this compound a candidate for further investigation in cancer therapeutics.
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. This activity is crucial for its potential use in oncology.

Structure-Activity Relationship (SAR)

SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. For this compound, key findings include:

  • Fluorine Substitution : The introduction of fluorine at the 2-position of the phenyl ring alters electronic properties, enhancing binding affinity to target enzymes.
  • Thiol Group Role : The mercapto group plays a critical role in the reactivity and interaction with biological targets, influencing overall potency.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thiol-containing compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, supporting further exploration as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50_{50} values comparable to known chemotherapeutic agents. The compound's mechanism appears linked to apoptosis induction and cell cycle arrest.

Comparative Analysis Table

Compound NameStructure CharacteristicsUnique Features
This compoundContains a thiol and amide groupFluorinated phenyl enhances lipophilicity
N-(4-Fluorophenyl)-2-mercaptoacetamideSimilar structure with different fluorine positionVariations affect reactivity and selectivity
N-(phenyl)-2-mercaptoacetamideLacks fluorine; different electronic propertiesBasic structure without substituents

Properties

IUPAC Name

N-(2-fluorophenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNOS/c9-6-3-1-2-4-7(6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAXYMUIFJTWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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